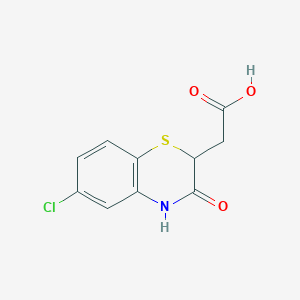

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid

Beschreibung

Structural Overview of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold represents a class of medicinally important heterocyclic compounds that are extensively utilized in drug design and development. These compounds are characterized by a fused ring system consisting of a benzene ring attached to a six-membered thiazine heterocycle containing both nitrogen and sulfur atoms. The fundamental structure provides a versatile framework that can accommodate various substitution patterns, leading to compounds with diverse biological and pharmacological properties including anticancer, antitumor, antioxidant, antimicrobial, antibacterial, antifungal, antiviral, antimalarial, antidiabetic, antihypertensive, anti-inflammatory, analgesic, anti-rheumatic, and anti-allergic activities.

The benzothiazine family encompasses several structural isomers, with the most common being the 2H-1,4-benzothiazine and 4H-1,4-benzothiazine forms. Each isomer exhibits distinct chemical behavior and stability profiles, with quantum chemical calculations revealing energy differences between tautomeric forms that influence their synthetic utility and biological activity. The 2,3-disubstituted 4H-benzo-1,4-thiazines represent the most studied and characterized derivatives within this chemical class.

Methods for preparing 4H-benzo-1,4-thiazines typically involve reactions of various carbonyl or carboxyl compounds with 2-aminothiophenols or their corresponding dimers. These synthetic approaches have enabled the development of numerous derivatives with specific substitution patterns that enhance their therapeutic potential and chemical stability.

Historical Development and Discovery

The development of benzothiazine chemistry can be traced back to the 1960s when 2,1-benzothiazine compounds were first reported in the scientific literature. This initial discovery marked the beginning of intensive biological and physiological studies that have continued to expand our understanding of these heterocyclic systems. The subsequent decades witnessed significant advances in both synthetic methodology and biological evaluation of benzothiazine derivatives.

Early synthetic work focused on establishing reliable methods for constructing the benzothiazine ring system, with researchers developing various cyclization strategies that could accommodate different substitution patterns. The preparation and characterization of these compounds presented unique challenges due to their variable stability profiles and purification difficulties, which necessitated the development of specialized synthetic protocols.

The historical progression of benzothiazine research has been marked by the recognition of their potential as pharmaceutical scaffolds, leading to extensive structure-activity relationship studies. These investigations have revealed that specific substitution patterns, particularly those involving halogen atoms and carboxylic acid functional groups, can significantly enhance biological activity and selectivity profiles.

Recent advances in benzothiazine chemistry have focused on developing more efficient synthetic routes and exploring novel substitution patterns that can provide improved pharmacological properties. The evolution of synthetic methodology has enabled access to previously challenging structural variants, including compounds with complex substitution patterns such as (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid.

Nomenclature and Classification Systems

The systematic nomenclature of benzothiazine derivatives follows established International Union of Pure and Applied Chemistry conventions, with specific rules governing the numbering and naming of substituted ring systems. For this compound, the complete systematic name reflects its complex substitution pattern and functional group arrangement.

The compound is classified under multiple nomenclature systems, including the Chemical Abstracts Service registry system where it bears the identifier 7190-20-7. Alternative naming conventions include "2H-1,4-Benzothiazine-2-acetic acid, 6-chloro-3,4-dihydro-3-oxo-" which emphasizes the acetic acid functionality attached to the heterocyclic core.

Table 1: Nomenclature and Identification Data for this compound

The classification system also encompasses various database identifiers that facilitate chemical information retrieval and cross-referencing. These include European Chemicals Agency identifiers and other regulatory database entries that support chemical safety and regulatory compliance activities.

Position of this compound in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a unique position as a multifunctional heterocyclic compound that combines several important structural features. The benzothiazine core provides the fundamental heterocyclic framework, while the chloro substitution at the 6-position and the keto group at the 3-position contribute to its distinctive reactivity profile.

The acetic acid moiety attached to the nitrogen atom of the benzothiazine structure provides acidic characteristics that enhance solubility in polar solvents and influence the compound's chemical behavior. This structural combination represents an important example of how functional group modification can be used to tune the properties of heterocyclic scaffolds for specific applications.

Table 2: Structural Classification Features of this compound

The compound's structural complexity suggests potential applications in medicinal chemistry and drug development, where the combination of heterocyclic core and carboxylic acid functionality may provide unique pharmacological properties. The presence of multiple functional groups creates opportunities for further chemical modification and derivatization, enabling the development of related compounds with tailored properties.

Recent research has highlighted the importance of such structurally complex benzothiazine derivatives in the development of novel therapeutic agents. The specific substitution pattern observed in this compound represents a sophisticated approach to heterocyclic design that incorporates multiple pharmacophoric elements within a single molecular framework.

Eigenschaften

IUPAC Name |

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFAHZHLILURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585390 | |

| Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7190-20-7 | |

| Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Reaction Overview

A patent by CN103360288B outlines a two-step process for synthesizing structurally related benzothiazine derivatives. Although the original method targets 6-chloro-2-mercaptobenzoic acid, its methodology is adaptable for constructing the benzothiazine core. The synthesis begins with 2,6-dichlorobenzonitrile , which undergoes a thio reaction with sodium sulfide (Na₂S·9H₂O) in solvents such as 1,4-dioxane or DMSO. Subsequent hydrolysis with inorganic bases (e.g., NaOH or KOH) under high-pressure conditions yields the intermediate 6-chloro-2-mercaptobenzoic acid.

Microwave-Assisted Cyclocondensation

Eco-Friendly Solvent-Free Approach

A solvent-free method reported by Synthesis employs microwave irradiation to condense 6-chloro-2-aminobenzenethiol with ethyl 3-chloroacetoacetate . The reaction proceeds via nucleophilic attack of the thiol group on the β-ketoester, followed by dehydration to form the 4H-1,4-benzothiazine ring. The acetic acid side chain is introduced by hydrolyzing the ethyl ester group post-cyclization.

Optimization via Ultrasonic Irradiation

An alternative protocol uses ultrasonic waves to accelerate the reaction at room temperature. This method reduces energy consumption and achieves comparable yields (90–96%) within 30–40 minutes. The absence of solvents simplifies purification, as the product crystallizes directly from the reaction mixture.

Key Advantages:

- Reaction Time: 2–5 minutes under microwave conditions vs. 30–40 minutes ultrasonically.

- Environmental Impact: Eliminates toxic solvents and reduces waste.

Isothiocyanate-Mediated Ring Closure

Synthesis of 3,1-Benzothiazine Derivatives

A Thieme Connect publication describes the use of 3-(2-isothiocyanatophenyl)propanoic acid to construct benzothiazine rings. Reacting this intermediate with primary or secondary amines in ethanol under reflux forms 2-dialkylamino-4H-3,1-benzothiazines. For the target compound, 6-chloro-3-oxo groups are introduced via oxidative cyclization using hydrogen peroxide or iodine.

Functionalization with Acetic Acid

The acetic acid moiety is incorporated by substituting the propanoic acid chain with a chloroacetyl group prior to cyclization. Hydrolysis of the resulting thiazine-ester under basic conditions (e.g., KOH/EtOH) yields the free acid.

Reaction Conditions:

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Scalability |

|---|---|---|---|---|

| Thio Reaction/Hydrolysis | 2,6-Dichlorobenzonitrile | Thio reaction, hydrolysis | 85–88% | Industrial |

| Microwave Cyclocondensation | 6-Chloro-2-aminobenzenethiol | Solvent-free cyclization | 90–96% | Lab-scale |

| Isothiocyanate-Mediated | 3-(2-Isothiocyanatophenyl)propanoic acid | Oxidative cyclization | 70–75% | Specialized |

Advantages and Limitations:

- Method 1 offers high yields and scalability but requires hazardous solvents and high-pressure equipment.

- Method 2 is environmentally benign but limited to small-scale synthesis due to microwave hardware requirements.

- Method 3 enables precise functionalization but involves multi-step oxidation and lower yields.

Analyse Chemischer Reaktionen

Hydrolysis and Acid-Mediated Rearrangements

The compound undergoes hydrolysis under alkaline conditions. For example, treatment of its methyl ester analog (methyl (6-bromo-3,4-dihydro-4-hydroxy-3-oxo-2H-1,4-benzothiazin-2-yl)acetate ) with aqueous NaOH at 20°C for 48 hours yields the free acetic acid derivative. Prolonged heating under reflux conditions induces lactam formation via intramolecular cyclization .

Key reaction conditions :

Substitution Reactions

Electrophilic substitution occurs at the benzothiazine ring. Treatment with hydrochloric acid introduces chlorine at position 7 of the aromatic ring through a radical mechanism, as evidenced by mass spectral fragmentation patterns .

Example :

| Starting Material | Reagent/Conditions | Major Product |

|---|---|---|

| (6-Bromo-3-oxo derivative) | Conc. HCl, reflux | (6-Bromo-7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-yl)acetic acid |

Esterification and Functionalization

The acetic acid moiety participates in standard carboxylate chemistry. Esterification with alcohols in the presence of acid catalysts produces alkyl esters, which serve as intermediates for further modifications .

Representative transformation :

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Ethanol/H₂SO₄ | Ethyl 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

Stability Under Acidic Conditions

Prolonged exposure to HCl induces unexpected dimerization in related compounds. For example, 3,4-dihydro-4-hydroxy-7-methyl-3-oxo-2H-1,4-benzothiazine forms a bis-benzothiazine dimer under strong acidic conditions .

Reaction Mechanism Insights

Mass spectrometry data for chlorinated derivatives (e.g., m/z 339 [M⁺], 321 [M-18]⁺) supports a fragmentation pathway involving sequential loss of H₂O and CO₂ . This aligns with the proposed radical mechanism for electrophilic chlorination.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory and antimicrobial properties. These derivatives are being explored as potential therapeutic agents for various diseases.

Industry

Industrially, the compound is used in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing colorants with specific characteristics.

Wirkmechanismus

The mechanism of action of (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid (CAS: 6270-74-2)

- Key Differences : Lacks the 6-chloro substituent.

- Synthesis : Similar to the target compound but omits the chlorination step .

- Biological Activity : Demonstrates moderate antibacterial activity but is less potent than chlorinated derivatives due to reduced electrophilicity .

2.1.2 (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic Acid (CAS: 876660-88-7)

- Key Differences : Replaces sulfur with oxygen in the heterocyclic ring.

- Molecular Weight : 241.63 g/mol (vs. 257.69 g/mol for the benzothiazine analogue).

- Conformational Stability: Benzoxazines exhibit planar ring conformations, contrasting with the puckered thiomorpholine ring in benzothiazines, which may influence protein-ligand interactions .

- Biological Activity : Tested against E. coli and S. aureus, showing comparable antibacterial efficacy to benzothiazines but with faster metabolic clearance due to reduced hydrophobicity .

2.1.3 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid

- Key Differences : Introduces a carboxylic acid group at the 7-position.

- Reactivity : The additional acidic group enhances hydrogen-bonding capacity, improving interactions with enzymatic active sites .

- Applications : Used as a precursor for antiviral agents, leveraging its dual functional groups for covalent binding .

Physicochemical Properties

Spectroscopic Data Comparison

- IR Spectroscopy :

- ¹H NMR :

Biologische Aktivität

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

- Molecular Formula : C10H8ClNO3S

- Molecular Weight : 257.69 g/mol

- CAS Number : [Not specified in provided sources]

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiazine derivatives found that some exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.00975 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 6g | 0.00975 | S. aureus |

| 6d | 0.1 | E. faecalis |

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in several studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, certain analogs demonstrated cytotoxic effects on various cancer cell lines, suggesting a pathway for further development as anticancer agents .

Anti-inflammatory Activity

Benzothiazine derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of several benzothiazine derivatives against common pathogens. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity. Compounds with chlorine or fluorine atoms showed improved efficacy against both Gram-positive and Gram-negative bacteria . -

Cytotoxicity and Cancer Cell Lines

In vitro studies on cancer cell lines revealed that specific benzothiazine derivatives could inhibit cell growth effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting the therapeutic potential of these compounds in oncology . -

Inflammation Model Studies

Animal model studies demonstrated that benzothiazine derivatives could significantly reduce edema and inflammatory cytokines in induced inflammation conditions. These findings support the hypothesis that this compound may have therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, and how is purity validated?

- Methodology :

- Synthesis : Hydrolysis of ester precursors (e.g., ethyl derivatives) under basic conditions (e.g., KOH in ethanol/water) followed by acidification with HCl yields the carboxylic acid derivative .

- Purification : Crystallization from solvents like dichloromethane under slow evaporation ensures high purity .

- Purity Validation : Thin-layer chromatography (TLC) with solvent systems such as acetone:methanol:chloroform (2:1:1) is used to monitor reaction progress and confirm compound homogeneity .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) with monochromatic radiation (e.g., Mo-Kα) is employed .

- Refinement : The SHELX suite (SHELXL) is widely used for small-molecule refinement. Key parameters include bond lengths, angles, and hydrogen bonding networks. For example, intermolecular O–H⋯O and C–H⋯F interactions are critical for stabilizing the crystal lattice .

- Validation : Puckering parameters (Q, Θ, φ) for the benzothiazine ring and residual electron density maps ensure structural accuracy .

Q. What experimental designs are recommended for assessing antibacterial activity?

- Methodology :

- Derivatization : Synthesize Mannich bases or amide derivatives to enhance bioavailability .

- Bioassays : Test against Gram-negative (e.g., E. coli) and Gram-positive strains using agar diffusion or broth dilution methods. Minimum inhibitory concentration (MIC) values are determined with serial dilutions .

- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodology :

- Cross-Validation : Use NMR (e.g., , ) to confirm functional groups and compare with X-ray-derived bond lengths/angles. Discrepancies in tautomeric forms can be resolved via DFT calculations .

- Dynamic Effects : Variable-temperature NMR or neutron diffraction may clarify dynamic disorder observed in crystallography .

Q. What role do intermolecular interactions play in the compound’s solid-state properties?

- Analysis :

- Hydrogen Bonding : O–H⋯O and N–H⋯O bonds form centrosymmetric dimers, while C–H⋯F interactions extend the 3D network. These interactions influence melting points and solubility .

- Packing Analysis : Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯O vs. H⋯Cl) .

Q. How can synthetic routes be optimized for derivatives with enhanced bioactivity?

- Strategies :

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to modulate electronic properties .

- Esterification : Methyl/ethyl esters improve cell permeability, enabling structure-activity relationship (SAR) studies .

- High-Throughput Screening : Use automated platforms to test derivatives against enzyme targets (e.g., bacterial dihydrofolate reductase) .

Q. How do solvent systems in TLC impact purity assessment accuracy?

- Optimization :

- Polarity Adjustment : For polar derivatives, increase methanol content; for non-polar analogs, use hexane:ethyl acetate gradients .

- Detection : UV-active bands or iodine staining improve sensitivity for low-concentration samples .

Q. What computational tools support SAR studies for benzothiazine derivatives?

- Approach :

- Docking Simulations : Use AutoDock Vina to predict binding affinities for bacterial targets .

- QSAR Modeling : Correlate substituent electronegativity/clogP with MIC values to guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.